molecular formula C12H14N2O B8048231 (S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one

(S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one

Cat. No.: B8048231
M. Wt: 202.25 g/mol
InChI Key: UPCFVLAXIRKPNN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one is a chiral benzodiazepine derivative characterized by a fused tricyclic structure comprising a pyrrolidine ring, a diazepine moiety, and a benzene ring. This compound belongs to a class of pyrrolobenzodiazepines (PBDs), which are known for their DNA-intercalating properties and applications in anticancer therapeutics . Its synthesis typically involves cyclization reactions of precursors containing amine and carbonyl functionalities, followed by chiral resolution to isolate the (S)-enantiomer .

Properties

IUPAC Name

(6aS)-5,6a,7,8,9,11-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-11-6-3-7-14(11)8-9-4-1-2-5-10(9)13-12/h1-2,4-5,11H,3,6-8H2,(H,13,15)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCFVLAXIRKPNN-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=CC=CC=C3CN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)NC3=CC=CC=C3CN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of L-Proline with Isatoic Anhydride

The stereoselective synthesis of the (S)-configured pyrrolo[1,2-a] diazepine core has been achieved via cyclocondensation of L-proline and isatoic anhydride. This method, as detailed in , begins with the reaction of isatoic anhydride (1.0 equiv) and L-proline (1.0 equiv) in dimethylformamide (DMF) at 140°C for 5 hours, yielding the pyrrolo-benzodiazepinedione intermediate (85% yield) . The use of L-proline ensures retention of the (S)-configuration at the stereogenic center, critical for enantiomeric purity.

Subsequent thiation with Lawesson’s reagent in toluene at 70°C converts the lactam carbonyl to a thiolactam, enabling hydrazine functionalization. Treatment with hydrazine hydrate in ethanol at room temperature introduces a hydrazinyl group, followed by cyclization with cyanogen bromide to form the triazolo-fused derivative . While this pathway primarily targets triazolo analogs, the intermediate 11-hydrazinopyrrolo[1,2-a][1, diazepine serves as a versatile precursor for further modifications.

Reductive Cyclization of Diazepine-dione Intermediates

A patent-pending method outlines the reduction of 1,3,4-3H-benzo diazepine-2,5-dione using lithium aluminum hydride (LiAlH4) to generate tetrahydrobenzo diazepine intermediates. Although this approach originally targets 4-acetyl derivatives, adapting the reductive step (LiAlH4 in tetrahydrofuran, −10°C to 0°C) could facilitate access to the des-acetyl core structure. The reduction proceeds via a two-electron mechanism, saturating the diazepine ring while preserving the benzopyrrolo fusion .

Critical to this method is the isolation of the secondary amine intermediate, which undergoes acetylation or alternative acylations. For the target compound, omitting the acetylation step and optimizing workup conditions (e.g., aqueous NH4Cl quenching) may yield the unsubstituted tetrahydro derivative .

Regioselective Oxirane Ring-Opening and Cyclization

A generalized strategy for diazepinone synthesis involves oxirane ring-opening with amines, as reported in . Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate intermediates, derived from 3(5)-substituted pyrazoles, react with primary amines (e.g., benzylamine) in methanol to induce cyclization. This regioselective process forms tetrahydro diazepino[1,2-a]indol-1-ones in 63–98% yields .

Applying this methodology to pyrrolo precursors, such as ethyl 1H-indole-2-carboxylate, could enable the construction of the benzopyrrolo-diazepine skeleton. For instance, N-alkylation of indole derivatives with 2-(chloromethyl)oxirane generates epoxy intermediates, which undergo amine-mediated ring-opening and spontaneous cyclization to yield the target framework .

Thiation and Hydrazine-Mediated Functionalization

The synthesis described in highlights the role of thiation in modifying reactivity. Lawesson’s reagent converts the lactam carbonyl of pyrrolo-benzodiazepinedione to a thiolactam, enhancing susceptibility to nucleophilic attack. Subsequent hydrazine treatment at room temperature introduces a hydrazinyl group, which undergoes cyclization with cyanogen bromide to form triazolo-fused derivatives .

This two-step functionalization sequence (thiation followed by hydrazine addition) offers a pathway to diversify the diazepine core. However, the reaction’s sensitivity to stoichiometry and temperature necessitates precise control to avoid over-substitution or ring degradation.

Comparative Analysis of Synthetic Routes

The table below evaluates key synthetic methods based on yield, stereochemical outcome, and scalability:

MethodKey StepsYieldStereocontrolScalabilityReference
Cyclocondensation (L-proline)L-proline + isatoic anhydride → thiation → hydrazine → cyclization70–85%High (S)Moderate
Reductive AminationLiAlH4 reduction of diazepine-dione → intermediate isolation60–75%ModerateHigh
Oxirane CyclizationEpoxy-alkylation → amine ring-opening → cyclization63–98%LowHigh
Thiation-HydrazinationLawesson’s reagent → hydrazine hydrate → cyanogen bromide cyclization19–81%High (S)Low

Biological Activity

(S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₂H₁₂N₂O₂
  • Molecular Weight : 216.24 g/mol
  • CAS Number : 59824-68-9

The compound features a fused diazepine structure that is characteristic of many biologically active compounds. Its unique configuration allows for interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of related benzodiazepines. For example, a series of compounds including those with similar structures demonstrated significant anticancer activity against human tumor cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma). One analogue exhibited an IC₅₀ value of 16.19 ± 1.35 μM against HCT-116 cells, indicating promising anticancer properties .

Antibacterial Activity

Modified derivatives of pyrrolobenzodiazepines have been identified as broad-spectrum antibacterial agents. These compounds exhibit activity against various bacterial strains by disrupting cellular processes. The structural modifications enhance their efficacy compared to traditional antibiotics .

The biological activity of this compound is thought to involve several mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer cell proliferation and survival.

Study on Anticancer Efficacy

In a study assessing the anticancer properties of benzodiazepine derivatives, researchers synthesized various analogues and evaluated their effects on cancer cell lines. The findings revealed that modifications to the diazepine core significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Evaluation of Antibacterial Properties

Another investigation focused on the antibacterial effects of pyrrolobenzodiazepines. The study demonstrated that these compounds could effectively inhibit the growth of resistant bacterial strains, providing a potential therapeutic avenue for treating infections caused by multidrug-resistant organisms .

Data Table: Biological Activities Overview

Activity Related Compounds Cell Line/Organism IC₅₀/Effect
AnticancerBenzodiazepine analogsMCF-717.16 ± 1.54 μM
HCT-11616.19 ± 1.35 μM
AntibacterialPyrrolobenzodiazepinesVarious bacterial strainsSignificant inhibition

Scientific Research Applications

Medicinal Chemistry

(S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one has been investigated for its potential therapeutic applications:

  • Neuropharmacology: Research indicates that this compound may exhibit neuroprotective properties. Studies have shown its ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Anxiolytic and Antidepressant Effects: The compound has been tested for anxiolytic and antidepressant effects in animal models. Its mechanism of action may involve the modulation of GABAergic and serotonergic pathways .

Synthetic Chemistry

The synthesis of this compound has been a subject of interest for chemists aiming to develop more efficient synthetic routes. A notable study reported the total synthesis of this compound using innovative methodologies that enhance yield and reduce the number of steps involved in the synthesis process .

Table: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Neuroprotection Modulates neurotransmitter systems; protective effects against neuronal damage.
Anxiolytic Demonstrated significant reduction in anxiety-like behaviors in rodent models.
Antidepressant Exhibited antidepressant-like effects in behavioral tests.

Potential Drug Development

Given its promising biological activities, this compound is being explored as a lead compound for drug development:

  • Target Diseases: Focus is on neurodegenerative disorders and mood disorders.
  • Preclinical Trials: Ongoing studies are assessing the safety and efficacy of derivatives based on this compound.

Case Study 1: Neuroprotective Effects

In a controlled study involving animal models of Alzheimer's disease, this compound was administered to evaluate its impact on cognitive function. Results indicated improved memory retention and reduced amyloid plaque formation compared to controls .

Case Study 2: Anxiolytic Properties

A separate study assessed the anxiolytic effects of this compound using the elevated plus maze test in rodents. The findings revealed that subjects treated with this compound spent significantly more time in open arms compared to the control group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related analogs, focusing on molecular architecture, substituent effects, and synthetic pathways.

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Modifications
(S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one (Target) Tricyclic core: Benzene fused to pyrrolo[1,2-a][1,4]diazepin-11-one C₁₃H₁₄N₂O 226.26 Base structure with no additional substituents.
(S)-7-Nitro-1,2,3,11a-tetrahydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H)-dione (Compound 9) Nitro group at C7; dual ketone groups at C5 and C11 C₁₃H₁₁N₃O₄ 273.25 Nitration introduces electron-withdrawing effects; enhanced polarity .
(S,E)-11-(Hydroxyimino)-1,2,3,10,11,11a-hexahydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-5-one (Compound 5) Hydroxyimino substituent at C11 C₁₃H₁₄N₃O₂ 260.28 Oxime formation alters hydrogen-bonding capacity and solubility .
(S)-11,12,13,13a-Tetrahydro-9H-benzo[e]pyrrolo[1,2-a][1,2,4]triazolo[3,4-c][1,4]diazepine-3,9(2H)-dione (7) Triazolo ring fused to diazepine; dual ketones at C3 and C9 C₁₆H₁₄N₄O₂ 310.31 Triazolo addition increases rigidity and π-stacking potential .
2,3,6a,7,8,9-Hexahydro-11H-1,4-dioxino[2,3-g]pyrrolo[2,1-b][1,3]benzoxazin-11-one () Dioxino and benzoxazinone rings; hexahydro scaffold C₁₃H₁₃NO₄ 247.25 Oxygen-rich heterocycles enhance metabolic stability but reduce lipophilicity .
9-Chloro-3,4,6,7-tetrahydro-2H-[1,4]diazepino[6,7,1-hi]indol-1-one () Chlorine at C9; indole-fused diazepine C₁₂H₁₂ClN₂O 247.69 Chlorine substituent improves electrophilicity and halogen-bonding interactions .

Structural and Functional Insights

Core Modifications: The target compound lacks substituents on its tricyclic core, making it a foundational scaffold for derivatization. In contrast, analogs like Compound 9 (nitro group) and Compound 5 (hydroxyimino) exhibit tailored electronic profiles for specific bioactivity . Fusion of additional rings (e.g., triazolo in Compound 7) increases structural complexity and may enhance DNA-binding affinity due to extended planar surfaces .

Synthetic Pathways: The target compound is synthesized via cyclization of amine-carboxyl intermediates, while nitrated derivatives (e.g., Compound 9) require nitration under acidic conditions (HNO₃/H₂SO₄) . Triazolo-containing analogs (Compound 7) involve multi-step reactions, including [3+2] cycloadditions, to introduce heterocyclic diversity .

Chlorinated analogs () exhibit higher molecular weights and altered LogP values, impacting pharmacokinetics .

Q & A

Q. What are the foundational synthetic routes for (S)-2,3,10,11a-tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one?

The synthesis typically involves:

  • Condensation reactions : Reacting amines (e.g., 3-(pyrrol-1-yl)-1-propylamine) with benzotriazole derivatives (e.g., (1-hydroxymethyl)benzotriazole) in chloroform or THF under catalytic acidic conditions (e.g., p-toluenesulfonic acid) to form intermediates .
  • Nucleophilic substitution : Replacing the benzotriazole group with Grignard reagents, NaBH4, or cyanide to introduce substituents. For example, Grignard reagents (3 eq.) in THF at 0°C to RT yield substituted derivatives with 63–81% efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or molecular sieves to isolate products .

Q. How is structural characterization performed for this compound and its derivatives?

Key methods include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing pyrrolo and diazepine moieties). Chemical shifts for aromatic protons typically range δ 6.8–7.5 ppm, while aliphatic protons appear δ 1.2–4.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C17H21N3O) with <2 ppm error .
  • Melting point and solubility tests : Determine physical properties critical for downstream applications .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing alkyl/aryl substituents via Grignard reagents?

Critical factors:

  • Stoichiometry : A 1.5:1 molar ratio of Grignard reagent to intermediate minimizes side reactions .
  • Temperature control : Slow addition at 0°C followed by gradual warming to RT ensures controlled reactivity .
  • Solvent choice : Dry THF enhances nucleophilicity compared to ethers .
  • Post-reaction workup : Aqueous NaOH washes remove unreacted reagents, improving purity before chromatography .

Q. What analytical approaches resolve discrepancies between theoretical and experimental NMR data?

Strategies include:

  • Re-evaluating reaction conditions : Trace solvents (e.g., residual THF) or incomplete substitution (e.g., residual benzotriazole) may skew shifts. Repurification or 2D NMR (COSY, HSQC) clarifies connectivity .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict shifts for comparison with experimental data .
  • Isotopic labeling : 15N/13C-labeled analogs can resolve overlapping signals in complex spectra .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (S)-configured amines) to induce desired stereochemistry .
  • Asymmetric catalysis : Palladium or organocatalysts may enforce stereoselectivity in cyclization steps (not directly evidenced but inferred from diazepine synthesis literature).
  • Chromatographic separation : Chiral columns (e.g., cellulose-based) resolve racemic mixtures post-synthesis .

Q. What methodologies assess the impact of substituents on physicochemical properties?

  • Hammett analysis : Correlates electronic effects of substituents (e.g., electron-withdrawing groups on the benzene ring) with reaction rates or stability .
  • Solubility assays : LogP measurements (octanol/water partitioning) predict bioavailability .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability for storage and handling protocols .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate synthetic reproducibility?

  • Control experiments : Replicate key steps (e.g., benzotriazole condensation) with standardized reagents and conditions .
  • Degradation studies : Expose intermediates to heat, light, or humidity to identify stability thresholds .
  • Cross-lab validation : Share protocols with independent labs to confirm yield and purity metrics .

Q. What statistical tools are appropriate for analyzing reaction efficiency across batches?

  • ANOVA : Compares yields under varying conditions (e.g., solvent, temperature) .
  • Design of Experiments (DoE) : Optimizes multi-variable parameters (e.g., reagent ratio, reaction time) .
  • Principal Component Analysis (PCA) : Identifies latent variables affecting product quality .

Conflict Resolution in Literature Data

Q. How to address contradictions in reported synthetic yields for similar compounds?

  • Meta-analysis : Compare reaction scales, purity of starting materials, and chromatography methods across studies .
  • Mechanistic probing : Use in situ IR or LC-MS to detect intermediate degradation or side reactions .
  • Peer consultation : Engage in collaborative forums to reconcile methodological differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.